molecular formula C22H26N4O3S2 B2354667 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851980-62-6

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2354667
CAS No.: 851980-62-6
M. Wt: 458.6
InChI Key: WZOQHKJWMCDXIO-UHFFFAOYSA-N
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Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzothiazole-linked benzohydrazide derivative with a sulfonyl-piperidine substituent. The compound’s design leverages the pharmacophoric features of benzothiazoles (known for antitumor activity) and sulfonamides (associated with enzyme inhibition and antimicrobial effects) .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-7-12-19-20(16(14)3)23-22(30-19)25-24-21(27)17-8-10-18(11-9-17)31(28,29)26-13-5-4-6-15(26)2/h7-12,15H,4-6,13H2,1-3H3,(H,23,25)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOQHKJWMCDXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic compound characterized by its unique structural features, including a benzothiazole moiety and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₈H₂₃N₃O₂S
Molecular Weight 357.46 g/mol
CAS Number 923464-90-8
Key Structural Features Benzothiazole, Sulfonamide

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity due to its interaction with various biological targets. The benzothiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, which may contribute to their therapeutic potential.

Anticancer Activity

Research has shown that benzothiazole derivatives can act as inhibitors of heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell proliferation. A study involving similar compounds demonstrated antiproliferative activities against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition at low concentrations (e.g., IC₅₀ = 2.8 ± 0.1 μM) . The compound's structure allows it to bind effectively to the Hsp90 allosteric site, potentially leading to the degradation of client proteins associated with tumor growth.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are often linked to the modulation of inflammatory pathways. Although specific mechanisms remain under investigation, it is hypothesized that the sulfonamide group may play a role in inhibiting pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methyl groups on the benzothiazole ring enhances lipophilicity and may improve binding affinity to target proteins. The piperidine sulfonamide moiety is also essential for biological activity, potentially influencing solubility and bioavailability.

Case Studies and Research Findings

Several studies have focused on similar compounds within the benzothiazole class, providing insights into their biological mechanisms:

  • Hsp90 Inhibition : A library of benzothiazole-based Hsp90 inhibitors was prepared, demonstrating significant antiproliferative effects in cancer cell lines . The study emphasized the importance of structural modifications in enhancing potency.
  • Inflammation Models : In vivo models have shown that thiazole derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.
  • Pharmacokinetics : Early pharmacokinetic studies indicate that modifications to the benzothiazole scaffold can significantly affect absorption and metabolism, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

  • The target compound’s 2-methylpiperidin-1-yl sulfonyl group distinguishes it from simpler sulfonamide derivatives (e.g., 4-chlorophenyl or methoxy substitutions in ). This modification may enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration.
Spectroscopic and Crystallographic Data
Property Target Compound* Comparable Compound (4-Chlorophenyl Sulfonamide ) Triazole-Thione Derivative
IR νC=O (cm⁻¹) Not reported 1663–1682 Absent (tautomerization to thione)
IR νS-H (cm⁻¹) Not observed Not applicable Absent (confirms thione form)
¹H-NMR (δ, ppm) Data unavailable Aromatic protons: 7.2–8.3 NH signals: 10.2–11.1
Melting Point Not reported 280–281°C 142–143°C (for methoxy-substituted)

*Note: Limited spectral data for the target compound are available in the provided evidence.

Antitumor Activity :

  • The target compound’s benzothiazole-hydrazide scaffold aligns with derivatives tested by El-Hamouly et al. (2011), which showed cytotoxicity via topoisomerase II inhibition. For example, N-substituted-sulfonyl benzothiazole derivatives exhibited IC₅₀ values of 2.3 µM against MCF-7 breast cancer cells .
  • In contrast, triazole-thiones (e.g., compounds [7–9]) showed weaker antitumor effects but superior safety profiles in mutagenicity assays .

Antimicrobial Activity :

  • Sulfonamide-thiazole hybrids (e.g., compound 5 in ) demonstrated broad-spectrum activity (MIC = 4–16 µg/mL), comparable to ciprofloxacin. The target compound’s piperidine-sulfonyl group may enhance Gram-positive targeting due to increased lipophilicity.

Mutagenicity :

  • Benzimidazole-based hydrazides (e.g., compound 4 in ) showed dose-dependent mutagenicity in TA98 strains (2.5–5 µg/plate). Structural differences (e.g., benzo[d]thiazole vs. benzimidazole core) may mitigate this risk for the target compound.

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